Polytolypin
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Overview
Description
Polytolypin is a natural product found in Polytolypa hystricis with data available.
Scientific Research Applications
Antifungal and Antibiotic Properties
Polytolypin, a pentacyclic triterpenoid, has been identified for its antifungal and antibiotic activities. It was isolated from the fungus Polytolypa hystricis, a colonist of porcupine dung, and has shown potential in combating fungal infections (Gamble, Gloer, Scott & Malloch, 1995).
Biosynthetic Pathway and Generation of New Analogs
Research has focused on characterizing the biosynthetic gene cluster and pathway of polytolypin, a fernane-type triterpenoid from fungi. Understanding these pathways is key for the expansion of its structural diversity and for generating new analogs with potentially improved antifungal activities. This approach has already led to the creation of several new compounds with enhanced antifungal properties (Li et al., 2023).
DNA Binding Properties
Polytolypin's DNA-binding properties have also been a subject of study. Pyrrole-imidazole polyamides, for example, are a class of synthetic ligands known for their affinity and specificity to DNA's minor groove. These polyamides, including polytolypin, have been explored for their potential to trap topoisomerase I at specific DNA sites, which is crucial for DNA cleavage and gene regulation (Wang & Dervan, 2001).
Electrochemical Hairpin-DNA Sensor
Polytolypin has been studied in the context of electrochemical DNA sensors. This involves using hairpin-structured probes, like those based on polytolypin, to detect specific DNA sequences. These sensors have shown promise in medical diagnostics, particularly in identifying and quantifying target DNA sequences (Kjällman, Peng, Soeller & Travas-sejdic, 2008).
Nanopore Analysis for Molecular Detection
The use of polytolypin in nanopore studies, particularly for enhancing the resolution of low molecular weight compounds like poly(ethylene glycol), has been investigated. This application is significant for the characterization of small molecules at the single-molecule level, providing insights into their interactions and behaviors (Cao, Ying, Gu & Long, 2014).
properties
CAS RN |
174158-04-4 |
---|---|
Product Name |
Polytolypin |
Molecular Formula |
C30H46O7 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-15(2)16-7-9-19-26(16,3)13-14-27(4)17-8-10-20-29(6,24(34)35)22(32)21(31)23(33)30(20,25(36)37)18(17)11-12-28(19,27)5/h8,15-16,18-23,31-33H,7,9-14H2,1-6H3,(H,34,35)(H,36,37)/t16-,18+,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m1/s1 |
InChI Key |
XQTYVRJXBNIGML-WCANRZOWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
Other CAS RN |
174158-04-4 |
synonyms |
polytolypin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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